![molecular formula C16H14F3N3OS B2850297 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile CAS No. 860609-29-6](/img/structure/B2850297.png)
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile is an organic compound characterized by a complex structure incorporating pyrimidine, sulfur, and cyanobenzene moieties Its molecular formula is C16H13F3N3OS
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzenecarbonitrile typically involves multi-step organic reactions. Key steps include:
Formation of the Pyrimidine Ring: : Starting from a simple amine and aldehyde, cyclization is achieved to form the basic pyrimidine structure.
Introduction of the Trifluoromethyl Group: : Electrophilic or nucleophilic substitution reactions often introduce the trifluoromethyl group.
Sulfanyl Group Addition: : Thiol compounds react with halogenated intermediates to introduce the sulfanyl group.
Benzene and Carbonitrile Incorporation: : Through a sequence of substitution and nucleophilic addition reactions, the benzene ring and nitrile group are integrated.
Industrial Production Methods
Industrial synthesis may involve more scalable methods, such as continuous flow reactions and optimized catalytic processes to ensure high yield and purity. Reaction conditions are meticulously controlled, including temperature, pressure, and solvent choice, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidation, where the sulfur or other functional groups are oxidized to higher valence states.
Reduction: : Reduction reactions typically involve the nitrogenous or carbonyl components, leading to the formation of amines or alcohols.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the aromatic rings or the pyrimidine ring, altering its properties.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: : Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: : Halogenated solvents, strong acids or bases to facilitate substitution mechanisms.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, alcohols.
Substitution Products: : Derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
In synthetic chemistry, it serves as an intermediate in the development of more complex molecules, particularly in pharmaceutical chemistry for drug discovery.
Biology and Medicine
It has potential bioactivity that is under investigation for therapeutic applications, including anticancer, antiviral, and antibacterial properties. Its ability to interact with specific enzymes and proteins is of high interest.
Industry
In the industrial sector, it could be used in the synthesis of specialty chemicals, agrochemicals, and materials science applications, thanks to its robust and adaptable chemical structure.
Mechanism of Action
The compound's mechanism of action, particularly in biological systems, involves binding to molecular targets such as enzymes or receptors. The trifluoromethyl and sulfanyl groups enhance its ability to penetrate biological membranes and reach intracellular targets. Pathways often implicated include inhibition of enzyme activity or modulation of protein function, leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds include those with trifluoromethyl-pyrimidine structures or cyanobenzene moieties. For instance:
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzoic acid
3-({[6-Oxo-1-propyl-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]sulfanyl}methyl)benzamide
Each of these compounds shares structural similarities but may vary in their reactivity and application due to the differences in functional groups
Hope this satisfies your curiosity and needs!
Properties
IUPAC Name |
3-[[6-oxo-1-propyl-4-(trifluoromethyl)pyrimidin-2-yl]sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3OS/c1-2-6-22-14(23)8-13(16(17,18)19)21-15(22)24-10-12-5-3-4-11(7-12)9-20/h3-5,7-8H,2,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIASOJCAFHTTEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C=C(N=C1SCC2=CC(=CC=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4,5-Dihydroxy-2-[(4S,5'S,6R,7S,8R,9S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B2850214.png)
![methyl 2-amino-6-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2850215.png)
![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2850216.png)
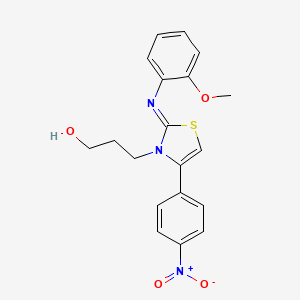
![9-(3-chloro-4-methylphenyl)-3-isobutyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2850221.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2850223.png)
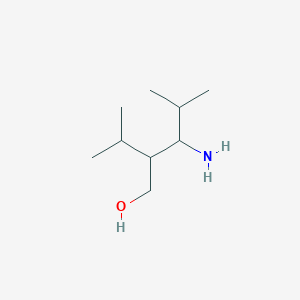
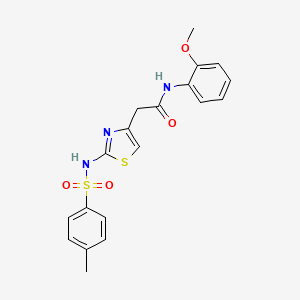
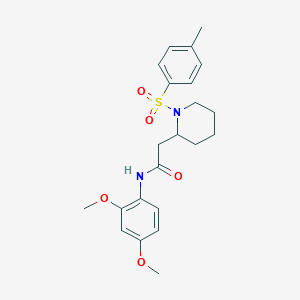

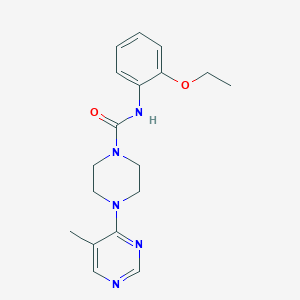
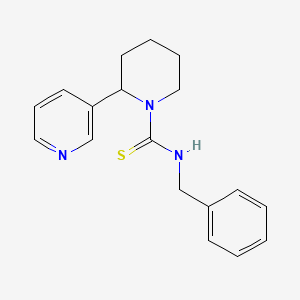
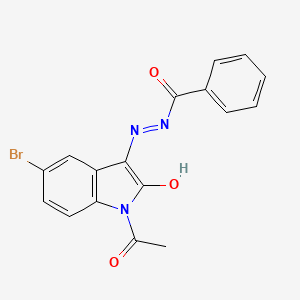
![4-[benzyl(propan-2-yl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2850234.png)
